molecular formula C9H12N2O2S2 B5799384 1-Ethyl-3-(phenylsulfonyl)thiourea

1-Ethyl-3-(phenylsulfonyl)thiourea

Cat. No.: B5799384
M. Wt: 244.3 g/mol
InChI Key: VCBJLGXHPJFFNI-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-Ethyl-3-(phenylsulfonyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its antioxidant properties could be due to its ability to scavenge free radicals . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Ethyl-3-(phenylsulfonyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c1-2-10-9(14)11-15(12,13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBJLGXHPJFFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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